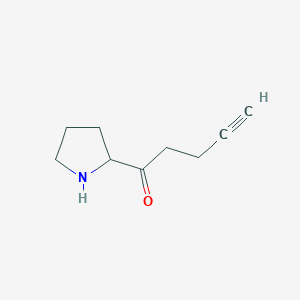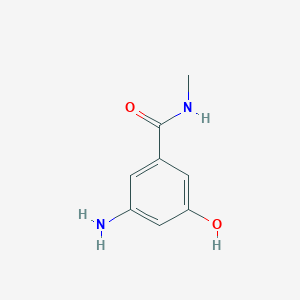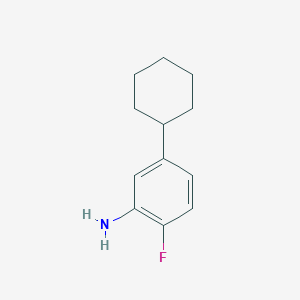
2-(Methoxymethyl)-4-methylpentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methoxymethyl)-4-methylpentan-1-ol is an organic compound with the molecular formula C8H18O2 It is a derivative of pentanol, featuring a methoxymethyl group attached to the second carbon and a methyl group attached to the fourth carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethyl)-4-methylpentan-1-ol can be achieved through several methods. One common approach involves the reaction of 4-methylpentan-1-ol with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Another method involves the use of methoxymethyl bromide as the alkylating agent. This reaction also requires a base, such as potassium carbonate, and is typically carried out in an aprotic solvent like dimethylformamide.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as phase-transfer catalysts can be employed to enhance the reaction rate and selectivity. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methoxymethyl)-4-methylpentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents.
Substitution: Nucleophiles such as thiols or amines can be used to replace the methoxymethyl group. These reactions are often facilitated by the presence of a base.
Major Products Formed
Oxidation: 2-(Methoxymethyl)-4-methylpentanal or 2-(Methoxymethyl)-4-methylpentanoic acid.
Reduction: 2-(Methoxymethyl)-4-methylpentane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Methoxymethyl)-4-methylpentan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for diverse chemical modifications.
Biology: The compound can be used in the study of metabolic pathways involving alcohols and ethers.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(Methoxymethyl)-4-methylpentan-1-ol depends on its specific application. In chemical reactions, the methoxymethyl group can act as a leaving group, facilitating nucleophilic substitution reactions. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Methoxymethyl)-pentan-1-ol: Lacks the methyl group at the fourth carbon, resulting in different chemical properties and reactivity.
4-Methylpentan-1-ol: Lacks the methoxymethyl group, leading to different applications and reactivity.
2-Methoxymethyl-4-methylpentane: Lacks the hydroxyl group, affecting its solubility and chemical behavior.
Uniqueness
2-(Methoxymethyl)-4-methylpentan-1-ol is unique due to the presence of both the methoxymethyl and methyl groups, which provide a combination of reactivity and stability. This makes it a versatile compound for various synthetic and industrial applications.
Propriétés
Formule moléculaire |
C8H18O2 |
|---|---|
Poids moléculaire |
146.23 g/mol |
Nom IUPAC |
2-(methoxymethyl)-4-methylpentan-1-ol |
InChI |
InChI=1S/C8H18O2/c1-7(2)4-8(5-9)6-10-3/h7-9H,4-6H2,1-3H3 |
Clé InChI |
BLKUSFXHGZHNGJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(CO)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Propyl-6-(pyridin-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B13161980.png)






![2-(Bromomethyl)-2-(propan-2-yl)bicyclo[2.2.1]heptane](/img/structure/B13162032.png)




